molecular formula C16H17N3 B099712 N,N-Diethylbenzo[c]cinnolin-2-amine CAS No. 16371-76-9

N,N-Diethylbenzo[c]cinnolin-2-amine

Cat. No.: B099712
CAS No.: 16371-76-9
M. Wt: 251.33 g/mol
InChI Key: GJYXMDPOQHWOSY-UHFFFAOYSA-N
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Description

N,N-Diethylbenzo[c]cinnolin-2-amine is a heterocyclic aromatic compound featuring a benzo[c]cinnolin core fused with a benzene ring and two nitrogen atoms at positions 1 and 2 of the bicyclic system. The amine group at position 2 is substituted with two ethyl groups, forming a tertiary amine. This compound belongs to the cinnolin family, characterized by their fused aromatic rings and nitrogen-containing heterocycles, which are of interest in medicinal chemistry and materials science due to their electronic properties .

Properties

CAS No.

16371-76-9

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

N,N-diethylbenzo[c]cinnolin-2-amine

InChI

InChI=1S/C16H17N3/c1-3-19(4-2)12-9-10-16-14(11-12)13-7-5-6-8-15(13)17-18-16/h5-11H,3-4H2,1-2H3

InChI Key

GJYXMDPOQHWOSY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32

Synonyms

2-(Diethylamino)benzo[c]cinnoline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physical and Spectroscopic Data

Compound Melting Point/State Yield ¹H NMR (δ, Ethyl Groups) ¹³C NMR (δ, N–C) HRMS (m/z) Reference
N,N-Diethylbenzo[d]thiazol-2-amine Pale-yellow syrup 79% 1.26 ppm (t, J=7.2 Hz) 45.54 (CH₂) 208.0885 [M+H]⁺
N,N-Diethylbenzo[d]oxazol-2-amine Colorless liquid Not reported 1.28 ppm (t, J=7.1 Hz) 42.9 (CH₂) 191.3 [M+H]⁺
6-Bromo-N,N-diethylbenzo[d]thiazol-2-amine Pale-yellow syrup 73% 1.24 ppm (t, J=7.2 Hz) 45.58 (CH₂) 283.9976 [M+H]⁺

Key Observations :

  • Ethyl substituents consistently exhibit triplet peaks near δ 1.24–1.28 ppm in ¹H NMR, characteristic of terminal methyl groups.
  • The N–C carbon in thiazol derivatives resonates at ~45 ppm, while oxazol analogues show slight downfield shifts (~42–43 ppm) due to oxygen’s electronegativity .
  • Brominated derivatives (e.g., 6-Bromo-N,N-diethylbenzo[d]thiazol-2-amine) show reduced yields (73%) compared to non-halogenated counterparts, likely due to steric hindrance during synthesis .

Key Observations :

  • Palladium catalysis (e.g., iodobenzene-mediated C–H activation) is effective for thiazol derivatives but requires high-purity reagents .
  • Nickel-based systems offer a cost-effective, oxygen-tolerant alternative for C–N bond formation, though yields for complex heterocycles remain unverified .
  • Microwave-assisted synthesis improves reaction efficiency for oxazol derivatives, reducing time and energy inputs .

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